[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Overview
Description
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which results in the formation of the oxadiazole ring . This method is advantageous due to its efficiency and the high yields obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes such as the aforementioned microwave-assisted cyclodehydration. The use of microwave technology in industrial settings can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.
5-(4-Methylphenyl)-1,3,4-oxadiazole: Similar structure with the methyl group in a different position on the phenyl ring.
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanol: Similar structure with an ethyl group instead of a methanol group.
Uniqueness
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBDGSFVLBUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202334 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-05-0 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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